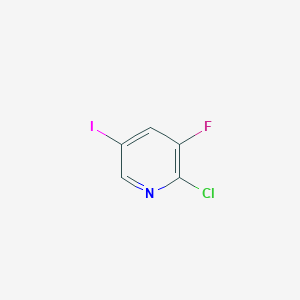

2-Chloro-3-fluoro-5-iodopyridine

Beschreibung

Significance of Polyhalogenated Pyridines as Versatile Synthetic Intermediates and Bioactive Scaffolds in Modern Chemical Research

Polyhalogenated pyridines are highly valued in organic synthesis due to the differential reactivity of the carbon-halogen bonds, which allows for selective functionalization. These compounds serve as versatile intermediates in the construction of a wide array of more complex molecules. The pyridine (B92270) scaffold itself is a common feature in many biologically active compounds, and the presence of halogens can enhance or modulate their pharmacological profiles. nih.gov

The incorporation of fluorine, in particular, can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are crucial parameters in drug design. mdpi.com Chlorine and iodine atoms on the pyridine ring also provide reactive handles for various cross-coupling reactions, enabling the introduction of diverse substituents. nih.gov This makes polyhalogenated pyridines, including 2-Chloro-3-fluoro-5-iodopyridine, attractive starting materials for the synthesis of novel pharmaceuticals and agrochemicals.

Overview of the Unique Reactivity Landscape of this compound Due to Multiple Halogen Substituents

The reactivity of this compound is dictated by the electronic effects and the distinct chemical behavior of its three different halogen substituents. The pyridine ring is inherently electron-deficient, and the presence of electronegative halogens further deactivates the ring towards electrophilic substitution. Conversely, it enhances its susceptibility to nucleophilic aromatic substitution (SNAr).

The reactivity of the halogens in SNAr reactions on a pyridine ring generally follows the order F > Cl > Br > I. However, the position of the halogen also plays a critical role. Halogens at the 2- and 4-positions are typically more susceptible to nucleophilic displacement. In the case of this compound, the fluorine at the 3-position is less activated towards SNAr compared to a fluorine at the 2- or 4-position. The chlorine at the 2-position is a primary site for nucleophilic attack. The iodine at the 5-position is the most readily displaced in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, due to the weaker C-I bond. This differential reactivity allows for a stepwise and site-selective functionalization of the molecule.

Table 1: Predicted Reactivity of Halogen Substituents in this compound

| Halogen | Position | Predicted Primary Reactivity |

| Iodine | 5 | Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) |

| Chlorine | 2 | Nucleophilic aromatic substitution (SNAr) |

| Fluorine | 3 | Generally the least reactive towards SNAr |

This predictable hierarchy of reactivity makes this compound a valuable and versatile building block for the synthesis of multi-substituted pyridines.

Historical Development and Evolution of Research on this compound and Related Halogenated Pyridine Systems

The study of pyridine and its derivatives has a rich history dating back to the 19th century. acs.org The development of methods for the selective halogenation of the pyridine ring has been a significant area of research, driven by the synthetic utility of the resulting compounds. Early methods often required harsh conditions and resulted in mixtures of products.

The advent of modern synthetic methodologies, particularly in the latter half of the 20th century and into the 21st century, has revolutionized the synthesis of polyhalogenated pyridines. The development of directed ortho-metalation techniques and sophisticated cross-coupling reactions has enabled the precise and controlled introduction of various functional groups onto the pyridine nucleus. researchgate.net

While specific historical research focused solely on this compound is not extensively documented in readily available literature, its existence and commercial availability (CAS 153034-99-2) are a direct result of the broader advancements in the synthesis of functionalized pyridines. sigmaaldrich.comchemicalbook.comcookechem.com The synthesis of analogous compounds, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been reported, highlighting the ongoing interest in preparing highly functionalized pyridine intermediates for various applications. acs.org The evolution of research in this area continues to focus on developing more efficient, selective, and environmentally benign synthetic routes to these valuable chemical entities.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-fluoro-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-5-4(7)1-3(8)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWFITTVERKBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437592 | |

| Record name | 2-Chloro-3-fluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153034-99-2 | |

| Record name | 2-Chloro-3-fluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-fluoro-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 3 Fluoro 5 Iodopyridine and Its Analogues

Regioselective Halogenation and Functionalization Strategies for Pyridine (B92270) Precursors

The synthesis of precisely substituted pyridines like 2-Chloro-3-fluoro-5-iodopyridine relies heavily on methods that can introduce different halogen atoms at specific positions on the pyridine ring. This requires a nuanced understanding of the electronic properties of the pyridine nucleus and the directing effects of existing substituents.

Sequential Halogenation Protocols for Differentiated Halogenation of the Pyridine Ring

The introduction of multiple, different halogens onto a pyridine ring in a regiocontrolled manner is a significant synthetic challenge. The inherent deactivation of the pyridine ring towards electrophilic aromatic substitution (EAS) often necessitates harsh reaction conditions, which can lead to a lack of selectivity. nih.gov Modern strategies circumvent this by activating the pyridine ring or by using directed metalation techniques followed by quenching with a halogen source.

A powerful strategy involves a sequence of lithiation and halogenation steps. For instance, a two-step, operationally simple synthesis of a closely related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, was developed from the readily available 2-chloro-4-fluoropyridine (B1362352). acs.org This process showcases a sequential halogenation approach that could be adapted for the target molecule. The synthesis begins with the lithiation of the precursor, followed by quenching with an iodine source to install the first halogen. Subsequent manipulation, potentially involving a "halogen dance" reaction—a base-induced intramolecular migration of a halogen—can then be used to install additional halogens at specific sites. acs.orgnih.gov

Another approach involves the functionalization of pyridine N-oxides, which alters the electronic properties of the ring, making it more susceptible to regioselective substitution. Halogenation of unsymmetrical pyridine N-oxides can provide practical access to various 2-halo-substituted pyridines under mild conditions. nih.gov Similarly, activating groups such as amino, hydroxy, or methoxy (B1213986) groups can direct the regioselective bromination of the pyridine ring using reagents like N-bromosuccinimide (NBS). researchgate.net For pyridines lacking such activation, a temporary transformation into reactive Zincke imine intermediates allows for highly regioselective 3-halogenation under mild conditions. chemrxiv.org

Directed Ortho Metalation (DoM) and its Application in Pyridine Functionalization

Directed ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org The strategy relies on a Directed Metalation Group (DMG) which is typically a Lewis basic moiety that coordinates to an organolithium reagent. baranlab.org This coordination positions the strong base to deprotonate the adjacent ortho-C-H bond, generating a stabilized aryllithium intermediate that can then be trapped by an electrophile. wikipedia.orgorganic-chemistry.org

In pyridine chemistry, the fluorine atom can act as a moderate DMG. The synthesis of halogen-rich pyridines has been achieved using ortho lithiation reactions. For example, the deprotonation of 2-chloro-4-fluoropyridine using a lithium amide base occurs selectively at the C3 position, ortho to the fluorine atom. acs.org This demonstrates the directing effect of the fluorine substituent, which facilitates the formation of the C3-lithiated species. This intermediate can then be trapped with an iodine source (like I₂) to yield 2-chloro-4-fluoro-3-iodopyridine, a key precursor for more complex structures. This method highlights how DoM can override the intrinsic reactivity of the pyridine ring to achieve functionalization at a specific, desired position. The hierarchy of DMGs has been established through competition experiments, with groups like amides (-CONR₂) and carbamates (-OCONR₂) being among the strongest directors. organic-chemistry.orguwindsor.ca

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Once synthesized, polyhalogenated pyridines such as this compound become versatile platforms for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. The different carbon-halogen bonds exhibit distinct reactivities, enabling selective functionalization.

Palladium-Catalyzed C-X Bond Formation (X = C, N, O, S) with this compound and its Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions, are indispensable tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. researchgate.netnih.gov The significant differences in the bond energies of C-I, C-Br, and C-Cl bonds allow for chemoselective couplings. sci-hub.se The C-I bond is the most reactive towards the initial oxidative addition step to the Pd(0) catalyst, followed by C-Br, and then C-Cl. nih.govresearchgate.net

This reactivity difference is exploited in the selective functionalization of polyhalogenated pyridines. For example, in a molecule like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a Suzuki-Miyaura reaction with phenylboronic acid occurs exclusively at the C-I position. acs.org This reaction, catalyzed by Pd(dppf)Cl₂, proceeds smoothly to form the C-C bond at the 3-position while leaving the bromo and chloro substituents intact for potential subsequent couplings. acs.org Similarly, regioselective palladium-catalyzed Buchwald-Hartwig aminations have been performed on 2-chloro-5-iodopyridine (B1352245), with the C-N bond forming selectively at the iodine-bearing C5 position. researchgate.net

| Substrate | Coupling Partner | Reaction Type | Catalyst System (Pd Source / Ligand) | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | Phenylboronic acid | Suzuki-Miyaura (C-C) | Pd(dppf)Cl₂·CH₂Cl₂ | K₃PO₄ | 5-Bromo-2-chloro-4-fluoro-3-phenylpyridine | N/A | acs.org |

| 2-Chloro-5-iodopyridine | Aniline | Buchwald-Hartwig (C-N) | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | 2-Chloro-5-anilinopyridine | Excellent | researchgate.net |

| 5-Bromo-2-chloro-4-fluoro-3-phenylpyridine | 4-Fluorophenylboronic acid | Suzuki-Miyaura (C-C) | Pd(dtbpf)Cl₂ | K₃PO₄ | 2-Chloro-4-fluoro-5-(4-fluorophenyl)-3-phenylpyridine | N/A | acs.org |

Ligand Design and Optimization for Chemoselective and Regioselective Cross-Couplings on Halogenated Pyridines

The choice of ligand coordinated to the palladium center is critical for controlling the activity and selectivity of the cross-coupling reaction. sci-hub.senih.gov Ligands can influence the rate of oxidative addition, transmetalation, and reductive elimination, and can even alter the conventional regioselectivity of a reaction.

For challenging substrates like aryl chlorides, the development of electron-rich, bulky phosphine (B1218219) ligands (e.g., tri-tert-butylphosphine, Buchwald ligands) and N-heterocyclic carbenes (NHCs) has been revolutionary. sci-hub.senih.gov These ligands facilitate the difficult oxidative addition of the strong C-Cl bond to the Pd(0) center.

Ligands can also direct the reaction to an unconventional position. For example, while cross-coupling on 2,4-dichloropyridines typically occurs at the more reactive C2 position, the use of a very sterically hindered NHC ligand, SIPr, can promote highly selective coupling at the C4 position. nih.gov In contrast, using a diphosphine ligand like dppf in the same reaction leads exclusively to the conventional C2-coupled product. nih.gov This ligand-controlled selectivity is a powerful tool for synthesizing specific isomers of substituted pyridines that would be otherwise difficult to access. The optimization of the catalyst system, including the palladium precursor, ligand, base, and solvent, is often essential to achieve high selectivity, especially in monocoupling reactions of substrates with identical halogen atoms. researchgate.net

| Substrate | Coupling Partner | Catalyst System (Pd Source / Ligand) | Selectivity (C4:C2) | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ / SIPr | ~10:1 | nih.gov |

| 2,4-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ / dppf | 0:100 (exclusive C2 coupling) | nih.gov |

Exploitation of Differential Halogen Reactivity in Polyhalogenated Pyridines for Selective Transformations

The predictable reactivity hierarchy of halogens in palladium-catalyzed cross-coupling (I > Br > Cl >> F) is a cornerstone of synthetic strategy for polyhalogenated heterocycles. researchgate.netnih.gov This differential reactivity allows for the stepwise and selective functionalization of a single starting material, providing efficient access to polysubstituted pyridines.

A prime example is the sequential functionalization of 5-bromo-2-chloro-4-fluoro-3-iodopyridine. acs.org The first Suzuki-Miyaura coupling occurs selectively at the most reactive C-I bond. The resulting product, 5-bromo-2-chloro-4-fluoro-3-phenylpyridine, retains the C-Br and C-Cl bonds. This intermediate can then undergo a second, distinct cross-coupling reaction at the C-Br bond under more forcing conditions or with a catalyst system optimized for C-Br activation, such as one employing a bulky di-tert-butylphosphino ferrocene (B1249389) ligand (dtbpf). acs.org This stepwise approach enables the controlled introduction of two different aryl groups onto the pyridine ring.

This strategy is not limited to C-C bond formation. Selective aminations on 2-chloro-3-iodo- and 2-chloro-5-iodopyridine have been achieved with excellent yields and selectivity by targeting the C-I bond, leveraging the different reactivities of the halogen leaving groups. researchgate.net This principle allows for the creation of complex molecular architectures from a single, versatile polyhalogenated precursor.

| Substrate | Reaction Type | Reactive Site | Catalyst/Conditions | Result | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | Suzuki-Miyaura | C-I | Pd(dppf)Cl₂, 85 °C | Selective coupling at C3, C-Br and C-Cl intact | acs.org |

| 2-Chloro-5-iodopyridine | Buchwald-Hartwig Amination | C-I | Pd₂(dba)₃ / BINAP | Selective amination at C5, C-Cl intact | researchgate.net |

| 2,6-Dibromopyridine | Suzuki-Miyaura | C-Br (first coupling) | Pd(OAc)₂, Ad₂PⁿBu, 4:1 Dioxane:H₂O | Monosubstitution at C2 | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Approaches in the Synthesis of this compound Derivatives

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone for the functionalization of electron-deficient heterocyclic systems like pyridine. The presence of multiple halogen substituents on the pyridine ring, as seen in this compound analogues, presents unique challenges and opportunities for regioselective synthesis.

Strategies for Regioselective SNAr on Halogenated Pyridine Systems

Achieving regioselectivity in SNAr reactions on polyhalogenated pyridines is paramount for directed synthesis. The inherent electron deficiency of the pyridine ring, amplified by electron-withdrawing halogen substituents, activates the ring for nucleophilic attack, primarily at the C-2, C-4, and C-6 positions. The outcome of the substitution is governed by a combination of the inherent electronic properties of the pyridine ring and the strategic use of directing groups and reaction conditions.

Several key strategies are employed to control the position of nucleophilic attack:

Inherent Directing Effects: The pyridine nitrogen atom strongly activates the ortho (C-2, C-6) and para (C-4) positions towards nucleophilic attack. The regioselectivity between these positions can be further influenced by the other substituents on the ring. For instance, in 2,4-dichloropyrimidines, a related heterocyclic system, substitution is typically selective for the C-4 position, but this can be altered by other ring substituents. wuxiapptec.com

Directing Groups: The introduction of specific functional groups can direct incoming nucleophiles to a particular position. Carbonyls and halides can serve as directing groups for metalation-trapping sequences, which then enable selective functionalization. nih.gov

Manipulation of Leaving Group Ability: The typical order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I. However, in palladium-catalyzed cross-coupling reactions, which share mechanistic similarities with SNAr in the oxidative addition step, the reactivity order is often I > Br > Cl. baranlab.org For SNAr, while fluoride (B91410) is the most activating substituent, iodide is the best leaving group among halogens when it is at an activated position. In a molecule like this compound, the C-2 and C-6 (unsubstituted) positions are most activated for SNAr. A nucleophile would preferentially replace the chlorine at C-2 over the iodine at C-5, as C-2 is more electronically deficient.

Use of N-Oxides: Pyridine N-oxides can be used to direct halogenation to the 4-position, which can then serve as a site for SNAr. nih.gov

Designed Reagents: Rationally designed phosphine reagents have been used to selectively functionalize the C-4 position of pyridines. These reagents form phosphonium (B103445) salts that are subsequently displaced by halide nucleophiles in an SNAr-type process. nih.govresearchgate.net

Solvent and Base Effects: The choice of solvent and base can significantly influence regioselectivity. For example, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243) can be switched from being selective for the 2-position to the 6-position by changing the solvent from dichloromethane (B109758) to DMSO. researchgate.net Similarly, using potassium fluoride in water has been shown to be an effective system for SNAr reactions on various heteroaryl chlorides. nih.gov

Influence of Electronic and Steric Factors on SNAr Reactivity of this compound Analogues

Electronic Effects: The electron-withdrawing nature of halogen substituents is crucial for activating the pyridine ring towards nucleophilic attack. This effect is a combination of a strong inductive (-I) effect and a weaker, opposing mesomeric (+M) effect.

Fluorine: Due to its high electronegativity, fluorine exerts the strongest inductive electron-withdrawing effect, significantly activating the ring. Its presence at the 3-position in the target molecule strongly influences the electron distribution and activates the adjacent C-2 and C-4 positions.

Chlorine: Chlorine also activates the ring through its inductive effect, though less so than fluorine. As a leaving group at an activated position (like C-2), it is readily displaced by nucleophiles.

Iodine: Iodine has the weakest inductive effect among the halogens but is the most polarizable and the best leaving group in the series when located at an activated position.

The cumulative effect of multiple halogens generally increases the reactivity of the ring towards SNAr. Computational studies, such as Quantum Mechanics (QM) analyses, have proven effective in predicting the regioselectivity of SNAr reactions on halogenated pyrimidines and pyridines, which are often sensitive to subtle electronic shifts. wuxiapptec.comwuxiapptec.com

Steric Effects: Steric hindrance can play a decisive role, especially when substituents are located near the reaction center.

A bulky substituent at a position ortho to a potential reaction site can hinder the approach of a nucleophile, directing the reaction to a less sterically crowded, albeit electronically less favorable, position. wuxiapptec.com

Studies on 3-substituted 2,6-dichloropyridines have shown a statistically significant correlation between the steric parameter of the 3-substituent and the regioselectivity of substitution at the 6-position. researchgate.net This implies that a bulkier group at the 3-position can favor attack at the more distant 6-position over the adjacent 2-position. researchgate.net

In the context of this compound, the fluorine at C-3 is relatively small and would exert minimal steric hindrance on an incoming nucleophile at the C-2 position.

The interplay of these factors is summarized in the table below.

Interactive Table: Influence of Substituents on SNAr Reactivity of Pyridine Ring

| Substituent (X) | Position | Electronic Effect | Steric Effect | Impact on SNAr Reactivity |

|---|---|---|---|---|

| Fluoro | 3 | Strong -I, Weak +M | Small | Strong activation of C2 and C4 |

| Chloro | 2 | Moderate -I, Weak +M | Moderate | Activation of ring; acts as a leaving group |

| Iodo | 5 | Weak -I, Weak +M | Large | Weak activation; potential leaving group if C5 is activated |

| Nitro | Any | Strong -I, Strong -M | Moderate | Very strong activation of ortho/para positions |

| Cyano | Any | Strong -I, Strong -M | Small (linear) | Very strong activation of ortho/para positions |

| Methyl | Any | Weak +I | Small | Weak deactivation |

Halogen Dance Reactions and their Synthetic Utility for Isomerization and Functionalization of Halogenated Pyridines.researchgate.netrsc.orgacs.org

The Halogen Dance (HD) reaction is a fascinating and synthetically powerful rearrangement process involving the base-catalyzed migration of a halogen atom (typically bromine or iodine) across an aromatic or heteroaromatic ring. clockss.orgresearchgate.netwikipedia.orgeurekaselect.com This reaction proceeds via a series of deprotonation and metal-halogen exchange steps, ultimately leading to the thermodynamically most stable halogenated isomer. rsc.orgclockss.org Its primary utility lies in the ability to access constitutional isomers of halo-pyridines that are difficult or impossible to obtain through classical synthetic routes. clockss.orgresearchgate.net

Fluorine and chlorine atoms are generally stable to these reaction conditions and tend to act as directing metalation groups (DMGs) rather than migrating themselves. clockss.org In contrast, the lability of bromine and iodine makes them prime candidates for the "dancing" halogen. clockss.org

A significant application of this methodology is seen in the synthesis of complex, polyhalogenated pyridines. For instance, a halogen dance reaction was a key step in the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a close analogue of the titular compound. nih.gov This demonstrates the reaction's capacity to orchestrate complex isomerizations. The process allows for the strategic repositioning of halogens, which can then be used as handles for further functionalization. Following the halogen migration, the newly formed organometallic intermediate can be trapped with various electrophiles, or the rearranged halogenated pyridine can undergo subsequent reactions like cross-coupling or further metalation at a different site. nih.gov This dual capability for isomerization and functionalization makes the halogen dance a versatile tool for creating diverse molecular scaffolds from a single starting material. clockss.orgwikipedia.org

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like halogenated pyridines to minimize environmental impact and improve efficiency. While specific green synthesis routes for this compound are not extensively documented, general strategies applied to pyridine synthesis are highly relevant.

Key green chemistry approaches applicable to this synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products, thereby reducing the need for extensive purification. nih.gov This technique has been successfully employed in the one-pot, multi-component synthesis of various pyridine derivatives. nih.gov

Use of Greener Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water has been shown to be a viable solvent for SNAr reactions on heteroaryl chlorides, facilitated by a simple base like potassium fluoride. nih.gov This approach avoids the use of volatile organic compounds and often simplifies product work-up.

Metal-Free Catalysis: Many traditional cross-coupling reactions rely on expensive and toxic precious metals like palladium. Developing metal-free alternatives is a key green objective. Base-promoted, metal-free reactions for creating C-C and C-N bonds on the pyridine ring represent a significant step forward. nih.govorganic-chemistry.org For example, the combination of iodine and triethylamine (B128534) has been used to trigger a metal-free synthesis of 2-aryl-substituted pyridines. organic-chemistry.org

Atom Economy and One-Pot Reactions: Syntheses that proceed through one-pot, multi-component reactions are inherently greener as they reduce the number of intermediate isolation and purification steps, saving solvents, energy, and reducing waste. nih.gov Designing a synthesis for this compound that combines several transformations into a single operation would be a significant green advancement.

By integrating these principles, future syntheses of this compound and its derivatives can be made more sustainable, efficient, and environmentally responsible.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Chloro 3 Fluoro 5 Iodopyridine

Mechanistic Investigations of Electrophilic and Nucleophilic Processes on the Polyhalogenated Pyridine (B92270) Core

The chemical transformations of 2-chloro-3-fluoro-5-iodopyridine primarily proceed through two major mechanistic pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring's electron deficiency facilitates attack by nucleophiles, a process that is significantly favored at positions ortho and para (C2, C4, C6) to the ring nitrogen. In this molecule, the C2 position is a prime site for nucleophilic attack. The SNAr mechanism is a two-step process:

Addition of a Nucleophile: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (a halogen in this case), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the halide leaving group.

The stability of the Meisenheimer complex is key to this pathway. The rate of SNAr reactions on halopyridines is often influenced by the ability of the halogen to stabilize the negative charge in the intermediate. Due to its high electronegativity, fluorine is particularly effective at this, often making C-F bonds surprisingly susceptible to nucleophilic substitution, sometimes even more so than C-Cl bonds. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions, including the Suzuki, Sonogashira, and Heck couplings, is fundamental to the functionalization of this compound. soton.ac.ukorganic-chemistry.orgresearchgate.net The general catalytic cycle for these transformations involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond. This is typically the rate-determining step, and its ease is highly dependent on the identity of the halogen.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, displacing the halide. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond.

These two distinct mechanistic routes provide orthogonal pathways for the selective functionalization of the polyhalogenated pyridine core.

Reactivity Differences of Halogen Atoms on the Pyridine Ring: Chlorine, Fluorine, and Iodine

The three different halogen atoms on the this compound ring exhibit a well-defined hierarchy of reactivity that is dependent on the reaction mechanism. This differential reactivity is the cornerstone of its utility in sequential synthesis.

In palladium-catalyzed cross-coupling reactions , the reactivity of the carbon-halogen bond is primarily dictated by its bond dissociation energy. Weaker bonds undergo oxidative addition more readily. The established order of reactivity is:

C-I > C-Br > C-OTf > C-Cl > C-F

For this compound, this means:

The C-I bond at the C5 position is the most reactive and will be the first site of cross-coupling under standard conditions.

The C-Cl bond at the C2 position is significantly less reactive and requires more forcing conditions (e.g., higher temperatures, different ligands, or stronger bases) to participate in coupling reactions.

The C-F bond at the C3 position is the strongest and is generally considered inert to oxidative addition, typically remaining on the ring throughout the reaction sequence.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions , the reactivity order can be different. Here, the rate is influenced by both the electronegativity of the halogen (which polarizes the C-X bond and stabilizes the intermediate) and its ability to act as a leaving group. The typical reactivity order is:

C-F > C-Cl > C-Br > C-I

This is known as the "element effect" in SNAr reactions. researchgate.net The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and effectively stabilizes the developing negative charge in the Meisenheimer intermediate, often accelerating the rate of substitution despite the C-F bond's strength. nih.govresearchgate.net Therefore, under SNAr conditions, nucleophilic attack might be favored at the C2-Cl or even the C3-F position, depending on the specific nucleophile and reaction conditions, though substitution at C2 is generally more favorable due to activation by the ring nitrogen.

Table 1: Comparative Reactivity of Halogen Substituents

| Reaction Type | Reactivity at C5 (Iodine) | Reactivity at C2 (Chlorine) | Reactivity at C3 (Fluorine) | Governing Factor |

|---|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | Highest | Intermediate | Lowest (Inert) | Carbon-Halogen Bond Dissociation Energy |

| Nucleophilic Aromatic Substitution (SNAr) | Lowest | Intermediate | Highest | Electronegativity and Leaving Group Ability |

Understanding Regioselectivity and Chemoselectivity in Transformations of this compound

The predictable differences in halogen reactivity allow for exceptional control over the regioselectivity (where the reaction occurs) and chemoselectivity (which functional group reacts) of transformations involving this compound.

Chemoselectivity is most prominently demonstrated in sequential palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, chemists can selectively functionalize one position while leaving the others untouched for subsequent steps. For example, a Sonogashira or Suzuki coupling can be performed with high selectivity at the C5-iodine position using a standard palladium catalyst like Pd(PPh₃)₄ under mild conditions. soton.ac.uk The C2-chlorine remains intact during this process. The resulting product, a 5-substituted-2-chloro-3-fluoropyridine, can then be subjected to a second, different cross-coupling reaction under more forcing conditions to modify the C2 position. This stepwise approach enables the synthesis of precisely structured tri-substituted pyridines that would be difficult to access otherwise.

Regioselectivity is inherently determined by the fixed positions of the halogens and their differing reactivities. In a cross-coupling reaction, the initial transformation will reliably occur at C5. In a potential SNAr reaction, the most likely site of attack would be C2, activated by the adjacent ring nitrogen. The fluorine at C3 is not only a poor leaving group in cross-coupling but is also sterically shielded and less electronically activated for SNAr compared to the C2 position.

This predictable selectivity makes this compound a powerful building block for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science, where precise control over substituent placement is critical.

Table 2: Hypothetical Sequential Suzuki Coupling of this compound

| Step | Position | Reaction | Catalyst/Conditions | Product |

|---|---|---|---|---|

| 1 | C5 (Iodine) | Suzuki Coupling with Arylboronic Acid 'A' | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C | 2-Chloro-3-fluoro-5-(Aryl-A)pyridine |

| 2 | C2 (Chlorine) | Suzuki Coupling with Arylboronic Acid 'B' | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 110°C | 2-(Aryl-B)-3-fluoro-5-(Aryl-A)pyridine |

Applications of 2 Chloro 3 Fluoro 5 Iodopyridine in Advanced Organic Synthesis and Functional Material Design

Construction of Complex Heterocyclic Systems and Novel Molecular Architectures Utilizing 2-Chloro-3-fluoro-5-iodopyridine

The distinct reactivity of its three halogen atoms makes this compound a powerful tool for the regioselective synthesis of intricate heterocyclic systems and novel molecular architectures. The ability to sequentially functionalize the pyridine (B92270) ring allows for the precise assembly of complex structures that would be difficult to obtain through other synthetic pathways.

While the primary application often involves initial reaction at the iodine position, the remaining chlorine and fluorine atoms provide further opportunities for molecular elaboration. This step-wise functionalization can lead to the creation of polysubstituted pyridines with tailored electronic and steric properties. Although detailed examples of the construction of complex fused heterocyclic systems directly from this compound are not extensively documented in publicly available literature, the reactivity patterns of analogous halopyridines strongly suggest its potential in this area. bldpharm.com Such halogen-rich pyridines are recognized as valuable intermediates for generating a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulation. nih.gov

Precursor for the Synthesis of Diverse Functionalized Pyridines and Conjugated Systems

One of the most significant applications of this compound is its role as a precursor for a wide array of functionalized pyridines and conjugated systems. pipzine-chem.comgoogle.com This is primarily achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds. bldpharm.comuni.lusigmaaldrich.com

The high reactivity of the carbon-iodine bond at the 5-position facilitates the selective introduction of aryl, heteroaryl, and alkynyl moieties. sigmaaldrich.com This regioselectivity is crucial for the predictable synthesis of 5-substituted-2-chloro-3-fluoropyridines. These intermediates can then serve as platforms for further diversification by targeting the chloro or fluoro positions in subsequent reactions. The resulting highly functionalized pyridines are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. pipzine-chem.comgoogle.com The introduction of extended π-systems via reactions like the Sonogashira coupling paves the way for the development of novel conjugated materials. chemicalbook.com

Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions of Halopyridines

| Reactant 1 | Reactant 2 | Coupling Reaction | Catalyst System | Product Example |

| 2-Chloro-5-iodopyridine (B1352245) | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | 2-Chloro-5-phenylpyridine pipzine-chem.com |

| 2-Chloro-5-iodopyridine | Phenylacetylene | Sonogashira | (PPh₃)₂PdCl₂ / CuI | 2-Chloro-5-(2-phenylethynyl)pyridine chemicalbook.com |

| This table provides examples with the closely related 2-chloro-5-iodopyridine to demonstrate the typical reactivity of the C-I bond in such systems. |

Role in Cascade and Multi-Component Reaction Sequences for Increased Synthetic Efficiency

While specific, documented examples of this compound in cascade or multi-component reactions are not widely reported, its trifunctional nature makes it an excellent candidate for such efficient synthetic strategies. Cascade reactions, which involve a series of transformations in a single reaction vessel, can dramatically improve synthetic efficiency by minimizing purification steps, reducing solvent waste, and saving time.

The differential reactivity of the iodo, chloro, and fluoro substituents could, in principle, be harnessed in a programmed sequence. For instance, an initial palladium-catalyzed coupling at the iodo-position could be followed by a nucleophilic aromatic substitution (SNAr) at the more robust chloro or fluoro positions. The development of such one-pot, multi-step reaction sequences involving this compound is a promising avenue for future research to streamline the synthesis of complex, highly substituted pyridine derivatives.

Potential in Organic Material Science: Optoelectronic Properties and Polymer Applications

The presence of electron-withdrawing halogen atoms on the pyridine ring endows this compound with unique electronic properties, making it an intriguing building block for the design of organic functional materials. pipzine-chem.comgoogle.com The incorporation of this pyridine unit into larger conjugated systems can be used to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for the performance of optoelectronic devices.

The introduction of such halogenated heterocyclic moieties into conjugated polymers can influence key material properties, including intermolecular interactions and thin-film morphology. These factors are crucial for the efficiency and stability of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. While detailed investigations into the specific optoelectronic properties of materials derived directly from this compound are still emerging, the foundational potential of such compounds in materials science is clear. pipzine-chem.com Future work in this area will likely focus on the synthesis of novel polymers and small molecules incorporating the 2-chloro-3-fluoro-5-pyridyl unit and a thorough characterization of their photophysical and electronic properties.

Research Avenues in Medicinal Chemistry and Agrochemical Development with 2 Chloro 3 Fluoro 5 Iodopyridine Analogues

Design and Synthesis of Novel Pharmacophores and Bioactive Scaffolds Incorporating the 2-Chloro-3-fluoro-5-iodopyridine Moiety

The this compound scaffold is a key intermediate for the synthesis of complex, polysubstituted pyridines, which are prevalent structures in many biologically active compounds. pipzine-chem.com The differential reactivity of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) is the cornerstone of its utility, enabling chemists to perform sequential cross-coupling reactions. For instance, the iodine at the C-5 position is the most reactive site, making it ideal for initial modifications via reactions like Suzuki, Sonogashira, or Stille coupling. The chlorine atom at the C-2 position can be targeted in a subsequent step, while the fluorine at C-3 often remains to modulate the electronic properties and metabolic stability of the final molecule. pipzine-chem.com

This stepwise functionalization allows for the precise construction of novel pharmacophores. Researchers can introduce a variety of substituents at specific positions on the pyridine (B92270) ring to explore chemical space and design molecules with desired biological activities. For example, the iodine can be replaced with an aryl or heteroaryl group to build a biaryl scaffold, a common motif in many drugs. Subsequently, the chlorine can be substituted with an amine, alcohol, or other nucleophiles to introduce further diversity and functionality. This controlled, regioselective synthesis is crucial for creating libraries of compounds for high-throughput screening.

The unique substitution pattern of compounds like 2-chloro-5-fluoro-3-iodopyridine (B1593312) offers opportunities to create novel drug molecules for specific disease targets, including in the fields of oncology and infectious diseases. pipzine-chem.com The introduction of chlorine, fluorine, and iodine atoms significantly alters the molecule's electron distribution and spatial configuration, which in turn influences its biological and pharmacological properties. pipzine-chem.com

Table 1: Examples of Synthetic Reactions Utilizing Halogenated Pyridines

| Starting Material | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| 2-Chloro-5-iodopyridine (B1352245) | Suzuki Coupling | Phenylboronic acid dimethyl ester, Pd catalyst | 2-Chloro-5-phenylpyridine sigmaaldrich.com |

| 2-Chloro-5-iodopyridine | Heck Coupling | N-protected 2-azabicyclo[2.2.1]hept-5-enes | (6′-chloro-3′-pyridyl)-2-azabicyclo[2.2.1]heptanes sigmaaldrich.com |

Structure-Activity Relationship (SAR) Studies and Lead Optimization Strategies for Drug Discovery

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological activity. The this compound scaffold is an excellent starting point for SAR exploration due to its multiple, selectively addressable positions. By systematically modifying each position and evaluating the resulting analogues, researchers can build a comprehensive understanding of the pharmacophore.

Lead optimization is a critical phase where an initial "hit" compound is refined to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). For derivatives of this compound, lead optimization strategies could involve:

Modification at C-5: The iodine atom can be replaced with a wide array of groups using metal-catalyzed cross-coupling reactions. SAR studies would explore how the size, electronics, and hydrogen-bonding capacity of this substituent affect target binding.

Modification at C-2: The chlorine atom can be substituted with various amines, alcohols, or thiols. This position is often crucial for establishing key interactions with the biological target or for fine-tuning solubility and metabolic stability. For example, in antimalarial aminopyridines, the 2-amino group was found to be critical for activity. researchgate.net

In the development of GPR119 agonists, a series of 5-fluoro-4,6-dialkoxypyrimidine modulators were optimized for their in vitro activity, leading to a lead molecule with improved efficacy and reduced potential for drug-drug interactions. nih.gov Similarly, optimization of triazolopyrimidine-based inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) involved systematic changes to an aromatic group attached to the core scaffold, leading to compounds with better efficacy in animal models of malaria. nih.gov These examples highlight the general strategies that would be applied to analogues of this compound.

Development of Targeted Therapeutic Agents and Modulators of Biological Pathways

The ultimate goal of using this compound as a scaffold is to develop targeted therapeutic agents that can selectively modulate specific biological pathways implicated in disease. The ability to precisely decorate the pyridine ring allows for the design of molecules that fit into the binding pockets of specific enzymes or receptors with high affinity and selectivity.

Halogenated pyridines are integral components of many approved drugs and clinical candidates. Their derivatives have been investigated for a wide range of therapeutic areas. For instance, the development of inhibitors for kinases, a class of enzymes often dysregulated in cancer, frequently employs substituted pyridine scaffolds. The pyridine core can act as a hinge-binder, forming crucial hydrogen bonds with the protein backbone, while the various substituents project into different pockets to ensure potency and selectivity.

The development of potent and selective inhibitors of Plasmodium falciparum phosphatidylinositol-4-OH kinase (PfPI4K) has involved 3,5-diaryl-2-aminopyridines. researchgate.net The optimization of these compounds, which are structurally related to derivatives of our title compound, led to analogues with potent oral antimalarial activity, demonstrating the potential for these scaffolds to yield clinically relevant drug candidates. researchgate.net The unique electronic properties conferred by the halogen atoms in this compound can be exploited to design molecules that target specific biological pathways, potentially leading to new treatments for cancer, infectious diseases, and other conditions. pipzine-chem.com

Application in the Development of Next-Generation Pesticides, Herbicides, and Fungicides

The pyridine ring is a "chip" in the world of agrochemicals, forming the core of many highly effective and selective pesticides. agropages.com Pyridine-based pesticides are known for their high efficiency, low toxicity to non-target organisms, and good environmental compatibility. agropages.com Halogenated and trifluoromethyl-substituted pyridines are particularly important intermediates in this industry. nih.govgoogle.com

The this compound moiety serves as a valuable intermediate for the synthesis of next-generation agrochemicals. iodobenzene.ltd The different halogens can be selectively replaced to introduce various toxophoric groups or to fine-tune the compound's physical properties, such as its uptake and translocation in plants or pests.

A clear example of this application is seen in the development of novel herbicides based on a similar scaffold. A study detailed the synthesis of 5-chloro-3-fluoro-2-phenoxypyridines containing a 1,3,4-oxadiazole (B1194373) ring. researchgate.net These compounds were shown to have moderate to high herbicidal activity against various weeds. researchgate.net The research demonstrated that combining the 3,5-dihalophenoxypyridine core with other active moieties like 1,3,4-oxadiazole can lead to potent herbicides. researchgate.net One of the synthesized compounds, 5-chloro-3-fluoro-2-(4-{(R)-1-[5-(2-propynylthio)-1,3,4-oxadiazol-2-yl]ethoxy}phenoxy)pyridine, was particularly effective. researchgate.net

Furthermore, intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF) are crucial for producing major commercial agrochemicals, including herbicides like fluazifop-butyl (B166162) and fungicides like fluazinam. nih.gov These trifluoromethylpyridines are often synthesized from chlorinated pyridine precursors, highlighting the industrial route from simple halogenated pyridines to complex, high-value agrochemical products. nih.gov The synthetic versatility of this compound makes it a promising platform for discovering new and improved pesticides, herbicides, and fungicides. iodobenzene.ltd

Advanced Spectroscopic and Analytical Methodologies for Characterization and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment of 2-Chloro-3-fluoro-5-iodopyridine and its Derivatives

High-resolution NMR spectroscopy is an indispensable tool for the structural characterization of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR allows for the complete assignment of the molecule's structure and facilitates the differentiation from its constitutional isomers.

¹H NMR: In the proton NMR spectrum, the pyridine (B92270) ring of this compound would exhibit two distinct signals for the two aromatic protons. The proton at the C4 position and the proton at the C6 position would appear as doublets due to coupling with each other and further splitting due to coupling with the fluorine atom at the C3 position. The precise chemical shifts and coupling constants (J-values) are diagnostic for the substitution pattern.

¹³C NMR: The ¹³C NMR spectrum would show five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are significantly influenced by the attached electronegative halogens. The carbon atoms bonded to chlorine, fluorine, and iodine (C2, C3, and C5, respectively) would show characteristic shifts. Furthermore, the signals for C3 and C4 would appear as doublets due to carbon-fluorine (C-F) coupling, providing definitive evidence for the position of the fluorine atom.

¹⁹F NMR: ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would display a single resonance for the fluorine atom at the C3 position. The multiplicity of this signal, resulting from coupling to the adjacent protons at C4, is crucial for confirming its location on the pyridine ring. Isomeric impurities, such as a compound with fluorine at a different position (e.g., 2-Chloro-5-fluoro-3-iodopyridine), would show a distinctly different chemical shift and coupling pattern in the ¹⁹F NMR spectrum. spectrabase.comspectrabase.com The differentiation between isomers is often challenging but can be achieved by detailed analysis of these coupling patterns across ¹H, ¹³C, and ¹⁹F spectra. For instance, the analysis of related halopyridines like 5-bromo-2-chloro-4-fluoro-3-iodopyridine has demonstrated the power of combining these NMR techniques for unambiguous structural assignment. acs.org

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a primary technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, which can be used to confirm the molecular formula, C₅H₂ClFIN. uni.lu

The predicted monoisotopic mass of this compound is 256.89044 Da. uni.lu Mass spectrometers can detect this molecular ion, often as various adducts.

Predicted Collision Cross Section Data

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 257.89772 | 124.3 |

| [M+Na]⁺ | 279.87966 | 128.7 |

| [M-H]⁻ | 255.88316 | 119.0 |

| [M+NH₄]⁺ | 274.92426 | 140.6 |

| [M+K]⁺ | 295.85360 | 131.0 |

Data sourced from PubChemLite. uni.lu

Fragment analysis, typically performed using techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), provides structural information. The fragmentation pattern of this compound is expected to be characteristic of halogenated pyridines. miamioh.edu Key fragmentation pathways would likely involve the sequential loss of the halogen atoms. Due to the relative bond strengths (C-I < C-Br < C-Cl < C-F), the initial fragmentation would most likely be the loss of the iodine atom. Another key diagnostic feature in the mass spectrum is the isotopic pattern of the chlorine atom; fragments containing chlorine will exhibit two peaks (M and M+2) in an approximate 3:1 ratio of intensity, confirming the presence of a single chlorine atom in the fragment. miamioh.edu

Chromatographic Separation Techniques (HPLC, GC, UPLC) for Purity Profiling and Isolation of Intermediates and Products

Chromatographic methods are essential for assessing the purity of this compound and for the isolation of the final product from reaction mixtures containing starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the purity assessment of non-volatile and thermally sensitive compounds. For halogenated pyridines, reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) is a common method. Purity is determined by integrating the peak area of the main compound and any impurities, which are typically detected using a UV detector. Chemical suppliers often report purity levels of greater than 98% as determined by HPLC for related compounds. thermofisher.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given the nature of substituted pyridines, GC can be an effective method for purity analysis. A capillary column with a non-polar or medium-polarity stationary phase is typically used. Detection can be achieved with a Flame Ionization Detector (FID) or, for more definitive identification of impurities, a Mass Spectrometer (GC-MS). Purity for similar compounds like 2-Fluoro-5-iodopyridine is often specified using GC analysis. tcichemicals.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that uses smaller particle sizes in the stationary phase and higher pressures than HPLC. This results in faster analysis times and improved resolution, making it an excellent technique for high-throughput purity screening and detailed profiling of complex reaction mixtures during the synthesis of this compound. bldpharm.combldpharm.com

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Analysis

This technique would definitively confirm the substitution pattern on the pyridine ring, leaving no ambiguity, which can sometimes persist even after extensive NMR analysis. Furthermore, XRD reveals the packing of molecules in the crystal lattice and identifies any significant intermolecular interactions, such as halogen bonding or π-π stacking, which can influence the physical properties of the solid. While a published crystal structure for this compound was not identified in the search, the structures of similarly complex halopyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, have been determined using this method, highlighting its utility in this class of compounds. acs.org The data for such structures are often deposited in crystallographic databases for public access. acs.org

Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Fluoro 5 Iodopyridine

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) for Mechanistic Insights into Reactions of 2-Chloro-3-fluoro-5-iodopyridine

Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions at the molecular level. These methods model the electronic structure of molecules to calculate geometries, energies of reactants, products, and transition states, thereby providing deep insights into reaction pathways and kinetics.

For this compound, DFT calculations can be instrumental in understanding its reactivity in various transformations, such as nucleophilic aromatic substitution (SNAr), cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and lithiation/metal-halogen exchange. By mapping the potential energy surface for a proposed reaction, chemists can identify the most energetically favorable pathway.

For instance, in a potential SNAr reaction, DFT calculations could determine the activation energy barriers for a nucleophile attacking each of the halogen-bearing carbon atoms (C2, C3, and C5). This analysis would reveal which halogen is the most likely leaving group and under what conditions. The calculations would model the formation of the Meisenheimer complex (the intermediate in SNAr) and the subsequent loss of the halide. Studies on related halopyridines have successfully used DFT to rationalize and predict such regiochemical outcomes. nih.gov The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), def2-TZVP) is critical for obtaining accurate results that correlate well with experimental observations.

Table 1: Predicted Physicochemical Properties of this compound This table contains data predicted by computational models.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H2ClFIN | PubChem uni.lu |

| Monoisotopic Mass | 256.89044 Da | PubChem uni.lu |

| XlogP (Predicted) | 2.6 | PubChem uni.lu |

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energies and spatial distributions of these orbitals are key predictors of a molecule's behavior as an electrophile or nucleophile. numberanalytics.com

In this compound, the electronic properties are heavily influenced by the interplay between the electron-withdrawing inductive effects of the halogens and the π-system of the pyridine (B92270) ring.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which the molecule is most likely to donate electrons. In reactions with electrophiles, the site with the largest HOMO coefficient is often the most reactive.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary acceptor of electrons. In reactions with nucleophiles, the atom with the largest LUMO coefficient is the most susceptible to attack. The energy of the LUMO is also a critical factor; a lower LUMO energy indicates a stronger electrophile.

Computational analysis of similarly substituted pyridines shows that the LUMO is typically distributed over the π-system of the ring, with significant coefficients on the carbon atoms bearing electron-withdrawing groups. researchgate.netrsc.org For this compound, the LUMO is expected to have large coefficients at the C2, C4, and C6 positions, making them the most likely sites for nucleophilic attack. The relative reactivity of the C2-Cl and C5-I bonds in coupling reactions can be rationalized by analyzing their contribution to the LUMO. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. A small gap suggests that the molecule is more polarizable and reactive. numberanalytics.com

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts This table contains data predicted by the CCSbase computational model.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 257.89772 | 124.3 |

| [M+Na]+ | 279.87966 | 128.7 |

| [M-H]- | 255.88316 | 119.0 |

Source: PubChem uni.lu

Prediction of Regioselectivity and Stereoselectivity in Complex Chemical Transformations

Regioselectivity refers to the preference for one direction of bond-making or breaking over all other possible directions. Stereoselectivity is the preferential formation of one stereoisomer over another. Computational chemistry provides a framework for predicting these outcomes with high accuracy.

For a molecule with multiple potential reaction sites like this compound, predicting regioselectivity is essential for synthetic planning. nih.govnih.gov For example, in a metal-catalyzed cross-coupling reaction, will the catalyst preferentially undergo oxidative addition into the C-Cl, C-F, or C-I bond?

C-I Bond: Generally the most reactive towards oxidative addition due to its lower bond dissociation energy.

C-Cl Bond: Typically less reactive than C-I but more reactive than C-F.

C-F Bond: Usually the least reactive and often remains intact under conditions that cleave C-I or C-Cl bonds.

DFT calculations can model the transition states for oxidative addition at each site. The pathway with the lowest activation energy will be the favored one, thus predicting the regioselectivity of the reaction. These predictions allow chemists to design reaction conditions (e.g., choice of catalyst, ligand, and temperature) to target a specific position on the pyridine ring. nih.gov While this compound itself is achiral and thus reactions at the ring will not directly create stereocenters unless the reactant is chiral, computational methods can be vital in predicting the stereochemical outcome of subsequent transformations of its derivatives.

In Silico Screening and Molecular Docking Studies for Medicinal Chemistry Applications

In silico screening and molecular docking are cornerstone techniques in modern drug discovery. researchgate.net These computational methods allow for the rapid evaluation of large libraries of virtual compounds to identify those with a high likelihood of binding to a specific biological target, such as an enzyme or receptor. nih.govnih.gov

The this compound scaffold can be used as a building block or fragment in the design of new potential therapeutic agents. Its rigid aromatic core and strategically placed halogens offer opportunities for diverse interactions within a protein's binding pocket. The halogens can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Molecular docking simulations can be used to place this compound or its derivatives into the active site of a target protein. mdpi.com The docking software calculates a binding score, which estimates the binding affinity, and predicts the binding pose. ashdin.commdpi.com This provides valuable insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex. For example, docking studies of various pyridine derivatives have been used to predict their potential as inhibitors for targets like kinases, proteases, and other enzymes implicated in diseases such as cancer and viral infections. nih.govnih.gov These in silico results guide which compounds should be synthesized and tested in biological assays, saving significant time and resources in the drug development pipeline. nih.gov

.2. Exploration of Novel Catalytic Systems and Reaction Conditions for Enhanced Selectivity and Efficiency

Integration of High-Throughput Experimentation (HTE) and Automation in Synthesis and Screening

The application of High-Throughput Experimentation (HTE) and automation represents a significant leap forward in the exploration of 2-chloro-3-fluoro-5-iodopyridine's synthetic utility and the biological potential of its derivatives. nih.govacs.org This approach moves beyond traditional, one-at-a-time experimental setups, enabling the parallel execution of hundreds or even thousands of unique reactions and assays. nih.gov For a molecule like this compound, with multiple reactive sites (iodine, chlorine), HTE is invaluable for rapidly identifying optimal conditions for selective chemical transformations. pipzine-chem.com

HTE in Synthesis:

The synthesis of derivatives from this compound often involves complex cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings, at the iodine or chlorine positions. acs.orgacs.org The success and selectivity of these reactions are highly dependent on a multitude of variables, including the catalyst, ligand, base, solvent, and temperature. HTE allows researchers to screen a vast array of these parameters simultaneously in microtiter plates. nih.govnih.gov

For instance, a typical HTE workflow for a Suzuki-Miyaura coupling reaction using this compound would involve:

Array Design: A matrix of experiments is designed where different palladium catalysts, phosphine (B1218219) ligands, bases, and solvents are varied across a 96-well or 384-well plate. nih.gov

Automated Dispensing: Liquid handling robots precisely dispense nanoliter to microliter volumes of the starting materials (this compound, a boronic acid partner), catalysts, and reagents into each well. nih.gov

Parallel Reaction: The plate is sealed and heated, allowing all reactions to proceed concurrently under controlled conditions.

Rapid Analysis: Upon completion, the reaction outcomes are rapidly analyzed using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) or desorption electrospray ionization mass spectrometry (DESI-MS). nih.gov This provides data on product formation, yield, and impurity profiles for each unique set of conditions.

This systematic and data-rich approach drastically reduces the time required for reaction optimization from months to days, facilitating the efficient discovery of novel and robust synthetic routes. acs.org

Table 1: Illustrative High-Throughput Experimentation (HTE) Data for a Suzuki-Miyaura Coupling Reaction

The following table represents a hypothetical dataset from an HTE screen designed to optimize the Suzuki-Miyaura coupling of this compound with Phenylboronic Acid. The goal is to maximize the yield of the desired product, 2-Chloro-3-fluoro-5-phenylpyridine, by varying catalysts and bases. The data is typically visualized as a heat map for quick identification of "hotspots" or optimal conditions. nih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Product Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100 | 75 |

| Pd(OAc)₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 82 |

| Pd₂(dba)₃ with XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 91 |

| Pd₂(dba)₃ with XPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 95 |

| Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 45 |

| Pd₂(dba)₃ with XPhos | K₃PO₄ | Toluene | 110 | 68 |

Automation in Screening:

Following the rapid synthesis of a library of this compound derivatives, automation plays a similarly crucial role in screening for biological activity. Automated systems can test thousands of compounds against specific biological targets, such as enzymes or cellular receptors, in a short period. This high-throughput screening (HTS) is fundamental in early-stage drug discovery. mdpi.com The unique electronic properties conferred by the chlorine, fluorine, and iodine atoms on the pyridine (B92270) ring can lead to novel interactions with biological targets, making its derivatives prime candidates for large-scale screening campaigns in fields like oncology and infectious diseases. pipzine-chem.com

The integration of HTE and automated screening creates a powerful, synergistic workflow. It enables researchers to rapidly navigate the vast chemical space around the this compound scaffold, accelerating the identification of both optimized synthetic pathways and promising lead compounds for further development.

Expansion into Diverse Materials Science Applications and Optoelectronic Property Modulation

The unique electronic properties of this compound make it a valuable building block in the field of materials science, particularly for the development of organic optoelectronic materials. pipzine-chem.com The presence of halogen atoms, especially fluorine, can significantly alter the electronic characteristics of a molecule, influencing its electron cloud distribution and intermolecular interactions. iodobenzene.ltd

This compound can be incorporated into the synthesis of functional organic materials, such as those used in Organic Light Emitting Diodes (OLEDs) and organic field-effect transistors (OFETs). iodobenzene.ltd In the context of OLEDs, introducing a structure like this compound can help optimize the luminous efficiency and stability of the resulting material. pipzine-chem.com The electron-withdrawing nature of the halogen atoms can lower the HOMO and LUMO energy levels of the organic semiconductor, which can improve charge injection and transport properties, as well as enhance the material's stability.

While direct applications of this compound in specific, commercially available materials are not widely documented, its role as a precursor is significant. For example, it can be used to create more complex, conjugated molecules that form the active layers in electronic devices. The ability to selectively functionalize the iodine and chlorine positions allows for the attachment of various chromophores or other functional units, leading to a wide range of potential materials with tailored properties.

The following table outlines the potential effects of incorporating this compound into organic materials:

| Property | Influence of this compound Moiety |

| Luminescence | Can be tuned by attaching different chromophores via cross-coupling reactions. |

| Charge Transport | The electron-withdrawing halogens can enhance electron injection and transport. |

| Stability | Fluorine substitution can increase the oxidative stability of the material. |

| Solubility | The overall structure can be modified to improve solubility for solution-based processing. |

Research is ongoing to synthesize and characterize new materials derived from this and similar halogenated pyridines to explore their full potential in next-generation electronic and photonic devices.

Sustainable Synthesis and Green Chemistry Innovations for Halogenated Pyridines

The synthesis of halogenated pyridines, including this compound, is an area where green chemistry principles are becoming increasingly important. Traditional methods for producing such compounds can involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste.

Current research is focused on developing more sustainable synthetic routes. researchgate.net This includes the use of greener catalysts, such as recyclable nanocatalysts, which can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. researchgate.net The use of microwave-assisted synthesis is another green chemistry tool that can lead to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.gov

For halogenated compounds in general, sustainable innovations are being explored. This includes photoinduced decarboxylative chlorination using a metal-free photoredox system, which represents a more environmentally friendly approach to introducing chlorine atoms. rsc.org The ACS Green Chemistry Institute Pharmaceutical Roundtable is actively funding projects aimed at developing sustainable solutions for the pharmaceutical and chemical industries, including research into biocatalytic synthesis, continuous flow chemistry, and electrosynthesis. acs.org

While specific green synthesis routes for this compound are not extensively detailed in the available literature, the broader trends in green chemistry for pyridine and halogenated compound synthesis are highly relevant. The development of one-pot multicomponent reactions is another promising strategy, as it can increase synthetic efficiency and reduce waste by combining several reaction steps into a single operation. nih.gov

Future innovations in this area will likely focus on:

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Biocatalysis: The use of enzymes to perform specific chemical transformations can lead to highly selective and environmentally friendly synthetic methods.

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical approach that can simplify synthetic routes and reduce waste.

The drive towards sustainability is pushing chemists to rethink how complex molecules like this compound are made, with the goal of minimizing environmental impact while maximizing efficiency.

Q & A

Basic: What are the key synthetic routes for preparing 2-chloro-3-fluoro-5-iodopyridine, and what analytical methods are recommended for confirming its purity and structure?

Answer:

Synthesis typically involves halogenation strategies or halogen dance reactions. For example, halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine can undergo magnesiation at C6 followed by electrophilic trapping to introduce functional groups . Analytical validation requires:

- NMR spectroscopy : and NMR to confirm substituent positions and electronic environments.

- Mass spectrometry (HRMS) : To verify molecular weight (257.43 g/mol, CHClFIN) .

- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable.

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : N95 dust masks, nitrile gloves, and safety goggles to prevent inhalation/contact .

- Storage : Keep in a tightly sealed container at 0–6°C to avoid decomposition .

- Spill Management : Collect spillage using inert absorbents and dispose of via hazardous waste protocols .

Advanced: How does the presence of multiple halogen substituents influence the regioselectivity of palladium-catalyzed cross-coupling reactions?

Answer:

The iodine substituent (C5) is typically more reactive in Pd-catalyzed aminations due to its lower bond dissociation energy compared to chlorine (C2) and fluorine (C3). Using Pd-BINAP catalysts with excess CsCO enables selective substitution at iodine while preserving other halogens. For example, 2-chloro-5-iodopyridine derivatives show >90% yield in aryl aminations at the iodine position under mild conditions . Steric hindrance from the fluorine (C3) further directs reactivity toward iodine .

Advanced: What strategies enable selective functionalization of the iodine substituent while preserving chlorine and fluorine groups?

Answer:

- Protecting Groups : Temporarily protect chlorine or fluorine with silyl groups (e.g., TMS) before iodination.

- Sequential Reactions : Leverage iodine’s higher reactivity for Suzuki-Miyaura couplings first, followed by SNAr for chlorine substitution.

- Catalytic Systems : Use Pd(dba)/BINAP with mild bases (CsCO) to avoid dehalogenation .

Basic: How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Answer:

- DFT Calculations : Model the electrostatic potential surface to identify electron-deficient positions (e.g., C5 iodine site).

- Frontier Molecular Orbital (FMO) Analysis : Compare LUMO energies to predict susceptibility to nucleophilic attack. Fluorine’s strong electron-withdrawing effect lowers LUMO energy at C5, favoring SNAr at iodine .